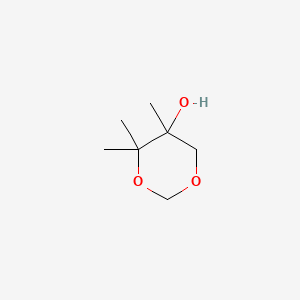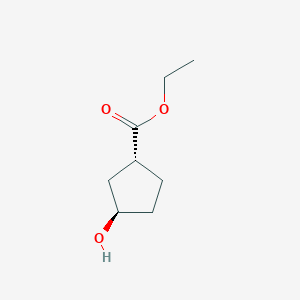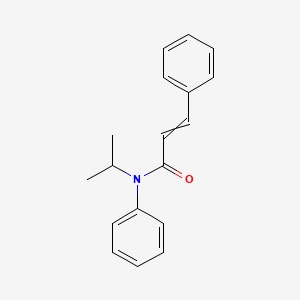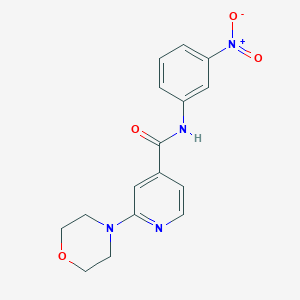
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a pyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Morpholine Ring: This can be achieved through cyclization reactions involving ethylene oxide and ammonia.
Pyridine Carboxamide Formation: This involves the reaction of pyridine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. Specific details on industrial methods are proprietary and vary by manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
n-(3-Nitrophenyl)-2-morpholinopyridine-4-carboxamide: can be compared with other nitrophenyl derivatives and morpholine-containing compounds.
2,4,6-Trinitroaniline: Known for its potent antitumor activity.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
263400-91-5 |
|---|---|
Fórmula molecular |
C16H16N4O4 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(3-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-13-2-1-3-14(11-13)20(22)23)12-4-5-17-15(10-12)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21) |
Clave InChI |
OYIOOOKMUJLZMH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



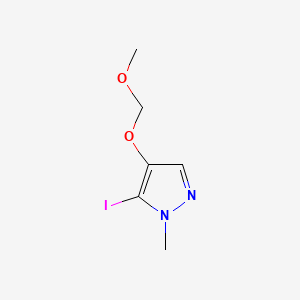
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
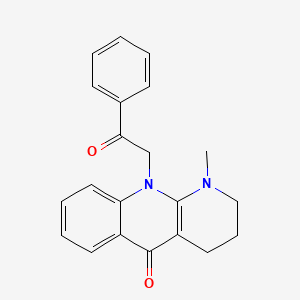

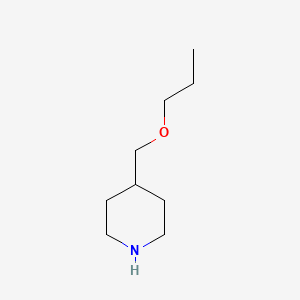
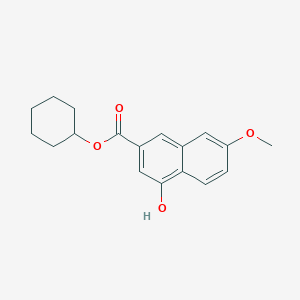
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
